(E)-1-bromo-5-methylhex-3-ene is an organic compound classified as an alkyl halide, specifically a bromoalkene. It is characterized by a bromine atom attached to a carbon chain that includes a double bond and a methyl group. The molecular formula for this compound is , and its structure can be represented by the SMILES notation: CC(C)C=CCCBr. This compound appears as a colorless liquid with a boiling point of approximately 154 °C (309 °F) and a density of 1.09 g/cm³. It exhibits slight solubility in water but is highly soluble in organic solvents such as ethanol and ether .
Several methods exist for synthesizing (E)-1-bromo-5-methylhex-3-ene:
(E)-1-bromo-5-methylhex-3-ene is primarily utilized as a starting material in organic synthesis for producing pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure makes it suitable for various synthetic pathways, including the preparation of other organic compounds used in flavoring and fragrance industries .
Several compounds share structural similarities with (E)-1-bromo-5-methylhex-3-ene, providing insights into its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-2-methylhex-3-ene | C7H13Br | Contains a bromo group at position 1 |
1-Bromo-5-methylhexane | C7H15Br | Saturated compound without double bond |
4-Methylpent-2-enyl bromide | C6H11Br | Different carbon chain length |
2-Bromoheptane | C7H15Br | Longer carbon chain with no double bond |
The uniqueness of (E)-1-bromo-5-methylhex-3-ene lies in its specific positioning of the double bond and the methyl group, which influences its reactivity patterns compared to similar compounds. Its dual functionality as both an alkyl halide and an alkene opens pathways for diverse